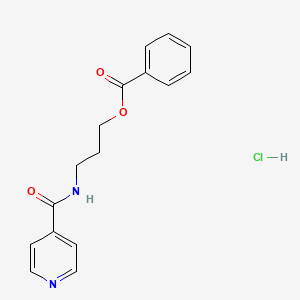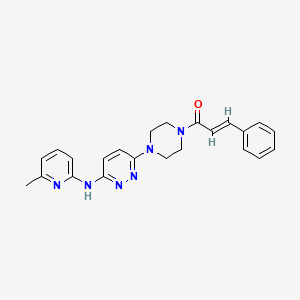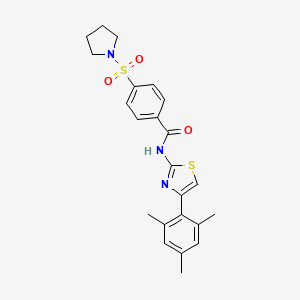
3-(Isonicotinamido)propyl benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinamide is a derivative of niacin and is used in a variety of biological research . Benzoate is a type of salt or ester of benzoic acid and is commonly used as a food preservative . The compound “3-(Isonicotinamido)propyl benzoate hydrochloride” would likely contain these functional groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as solubility, melting point, and stability could be influenced by the presence of the isonicotinamide and benzoate groups .Wissenschaftliche Forschungsanwendungen
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, including compounds with benzoyl and propyl groups, are widely used as preservatives in food, cosmetics, and pharmaceutical products. They can act as weak endocrine disrupters. Despite being biodegradable, parabens persist in surface water and sediments due to continuous environmental introduction. Their presence in aquatic environments raises concerns about the potential health effects of these compounds. Chlorinated derivatives of parabens have been detected, indicating chemical transformations in water that could lead to more stable and potentially toxic by-products. Further studies are needed to better understand their toxicity and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicities and Ecological Risks of Organic Sunscreen Components
Benzophenone-3 (BP-3), a common component in sunscreens, has raised concerns due to its release into aquatic environments and potential impacts on ecosystems. BP-3 is lipophilic, photostable, bioaccumulative, and has been detected in water, soil, and biota. It exhibits both anti-androgenic and weak estrogenic activities, suggesting endocrine-disrupting capabilities. The presence of BP-3 in environmental waters, although generally below predicted no-effect concentrations, warrants further study on its long-term ecological consequences (Kim & Choi, 2014).
Bioavailability and Metabolism of Chlorogenic Acids in Humans
Chlorogenic acids, including compounds with benzoic and propyl functionalities, are abundant dietary polyphenols with various therapeutic roles. Despite limited absorption of intact molecules in the small intestine, their metabolites exhibit significant biological activities and may contribute to health benefits such as antioxidant, anti-inflammatory, and neuroprotective effects. The metabolism and bioavailability of these compounds, as well as their impact on human health, are areas of active research (Clifford, Kerimi, & Williamson, 2020).
Propofol: Pharmacodynamic and Pharmacokinetic Properties
While not directly related to "3-(Isonicotinamido)propyl benzoate hydrochloride," propofol is an example of a compound with a specific medical application as an intravenous anaesthetic. It demonstrates rapid induction and maintenance of anesthesia, highlighting the importance of understanding the pharmacological properties of specific compounds for their effective and safe use in clinical settings (Langley & Heel, 1988).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(pyridine-4-carbonylamino)propyl benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3.ClH/c19-15(13-7-10-17-11-8-13)18-9-4-12-21-16(20)14-5-2-1-3-6-14;/h1-3,5-8,10-11H,4,9,12H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSBKJKZLUUKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCNC(=O)C2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2655642.png)
![5-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2655647.png)
![1-(2,4-Dichlorophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2655648.png)
![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2655650.png)
![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2655656.png)


![3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655660.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)


![2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)